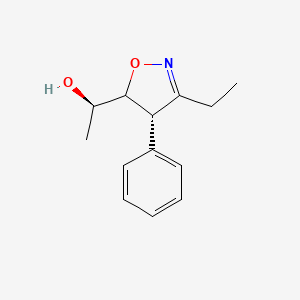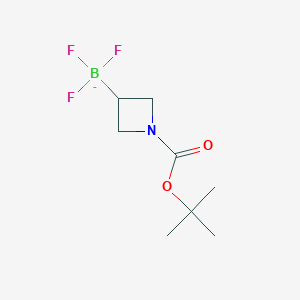
(1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol is a chiral compound that belongs to the class of isoxazoline derivatives. Isoxazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a β-keto ester with hydroxylamine to form the isoxazoline ring, followed by reduction to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazoline ring can be reduced to form isoxazolidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Isoxazolidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol can be used as a building block for the synthesis of more complex molecules.
Biology
This compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine
Industry
In industry, this compound could be used in the synthesis of agrochemicals or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol would depend on its specific biological target. Generally, isoxazoline derivatives can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-1-((4S)-3-Methyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol
- (1R)-1-((4S)-3-Ethyl-4-(4-methylphenyl)-4,5-dihydroisoxazol-5-yl)ethanol
Uniqueness
The unique structural features of (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol, such as its specific chiral centers and substituents, may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
(1R)-1-[(4S)-3-ethyl-4-phenyl-4,5-dihydro-1,2-oxazol-5-yl]ethanol |
InChI |
InChI=1S/C13H17NO2/c1-3-11-12(10-7-5-4-6-8-10)13(9(2)15)16-14-11/h4-9,12-13,15H,3H2,1-2H3/t9-,12+,13?/m1/s1 |
Clave InChI |
IOTKBIGWJPLESI-QDIMTWPYSA-N |
SMILES isomérico |
CCC1=NOC([C@H]1C2=CC=CC=C2)[C@@H](C)O |
SMILES canónico |
CCC1=NOC(C1C2=CC=CC=C2)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















